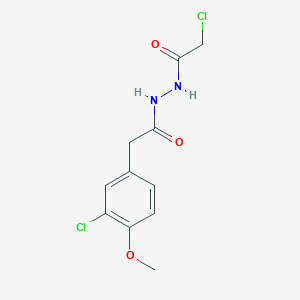
2-(3-chloro-4-methoxyphenyl)-N'-(2-chloroacetyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroacetyl)acetohydrazide is an organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of chloro and methoxy substituents on the phenyl ring, as well as a hydrazide functional group, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroacetyl)acetohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzaldehyde and 2-chloroacetyl chloride.
Formation of Hydrazone: The aldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated using 2-chloroacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroacetyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloro substituents can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
Oxidation: Formation of 2-(3-chloro-4-hydroxyphenyl)-N’-(2-chloroacetyl)acetohydrazide.
Reduction: Formation of 2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroethyl)acetohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroacetyl)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Material Science: The compound’s unique structure can be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism by which 2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroacetyl)acetohydrazide exerts its effects involves interactions with biological macromolecules:
Molecular Targets: The compound can interact with enzymes, particularly those involved in metabolic pathways.
Pathways Involved: It may inhibit specific enzymes by forming stable complexes, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-4-methoxyphenyl)hydrazinecarboxamide
- 2-(3-chloro-4-methoxyphenyl)acetohydrazide
- 2-(3-chloro-4-methoxyphenyl)-N’-(2-bromoacetyl)acetohydrazide
Uniqueness
2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroacetyl)acetohydrazide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets. The combination of these functional groups can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N'-(2-chloroacetyl)-2-(3-chloro-4-methoxyphenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3/c1-18-9-3-2-7(4-8(9)13)5-10(16)14-15-11(17)6-12/h2-4H,5-6H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOCLNCJYANERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NNC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462250.png)
![5-[3-(azetidin-1-yl)-3-oxopropyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462254.png)
![5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide](/img/structure/B6462261.png)
![[7-butylsulfanyl-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B6462278.png)
![5-[(3,4-dimethylphenyl)amino]-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6462286.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B6462294.png)
![N-methyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462299.png)
![2-(cyclopentyloxy)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B6462301.png)
![1-methyl-3-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B6462306.png)
![N,N-dimethyl-3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B6462319.png)
![2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B6462324.png)
![4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462339.png)
![2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole](/img/structure/B6462345.png)
![2-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B6462351.png)
